molecular formula C6H4N4O B3064883 7(8H)-Pteridinone CAS No. 2432-27-1

7(8H)-Pteridinone

Cat. No. B3064883
CAS RN: 2432-27-1
M. Wt: 148.12 g/mol
InChI Key: OOIPDYWPGUHUJW-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A solution of N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide (1.5 g, 4.2 mmol) and conc. HCl (1 mL) in MeOH (20 mL) was heated at reflux overnight. The solvent was removed under reduced pressure. Water was added, and the mixture basified to pH=8. The resulting precipitate was collected by filtration and dried to give 6-(5-amino-4-fluoro-2-methylphenyl)-8-methyl-2-methylamino)pteridin-7(8H)-one (1.0 g, 78% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 0.3 H), 8.62 (s, 0.7 H) □7.96 (m, 0.7 H) □7.85 (m, 0.3 H) □6.88 (d, J=12.4 Hz, 1 H), 6.78 (d, J=9.2 Hz, 1 H), 4.98 (s, 2 H), 3.56 (s, 2 H), 3.48 (s, 1 H) □2.91 (d, J=4 Hz, 3 H), 2.03 (s, 3 H). MS (ESI) m/z: 315.2 [M+H]+.
Name
N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
FC1C=C(C)C([C:9]2[C:18](=[O:19])[N:17](C)[C:16]3[N:15]=[C:14](NC)[N:13]=[CH:12][C:11]=3[N:10]=2)=CC=1NC(=O)C.Cl>CO>[N:15]1[C:16]2[NH:17][C:18](=[O:19])[CH:9]=[N:10][C:11]=2[CH:12]=[N:13][CH:14]=1

Inputs

Step One
Name
N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)C1=NC=2C=NC(=NC2N(C1=O)C)NC)NC(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC=2N=CC(NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 160.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.